5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one
Overview
Description
“5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 1519668-30-4. It has a molecular weight of 138.17 . The IUPAC name for this compound is 6-ethyl-5-methyl-3 (2H)-pyridazinone .
Molecular Structure Analysis
The InChI code for “5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is 1S/C7H10N2O/c1-3-6-5 (2)4-7 (10)9-8-6/h3-4,8H,1-2H3, (H,9,10) . This provides a standardized representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one” is a solid compound .Scientific Research Applications
Anticonvulsant Activity
This compound has been studied for its potential use in treating convulsions. It has shown activity in the PTZ (pentylenetetrazole) model, which is a standard test for evaluating anticonvulsant drugs .
Muscle Relaxant Properties
Research suggests that derivatives of this compound may possess muscle relaxant properties, which could be beneficial in conditions where muscle relaxation is required .
Anti-inflammatory and Immunomodulatory Effects
Some derivatives, like the 5-acyl-N-methyl derivative, have been observed to inhibit prostaglandin E2 and interleukin activity when tested in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages .
Ionotropic Agents
Derivatives such as 1,2 dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile have been identified as potent ionotropic agents, which can affect ion channels and potentially be used in cardiovascular diseases .
properties
IUPAC Name |
4-ethyl-3-methyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-8-5(6)2/h4H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFULHNBSNLVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-methyl-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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